molecular formula C18H32O2 B10762714 Linoleic Acid CAS No. 80969-37-5

Linoleic Acid

Cat. No.: B10762714
CAS No.: 80969-37-5
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Description

Linoleic acid is a polyunsaturated omega-6 fatty acid, essential for human health. It is a carboxylic acid with an 18-carbon chain and two double bonds, located at positions 9 and 12 from the omega end of the molecule. The molecular formula of this compound is C18H32O2. As an essential fatty acid, the human body cannot synthesize it, necessitating its intake through dietary sources such as vegetable oils (soybean, corn, sunflower), meats, and dairy products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through various methods. One notable method involves the use of urea coating-freezing crystallization-molecular distillation combined technology. This process includes heating and stirring this compound with urea and anhydrous ethanol, followed by crystallization, cooling, separation, and filtration. The crude this compound is then refined through molecular distillation to achieve a purity of 99% .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as vegetable oils. The oils undergo processes like saponification, where the triglycerides are hydrolyzed to release free fatty acids, followed by purification steps like distillation and crystallization to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Linoleic acid undergoes various chemical reactions, including:

    Oxidation: this compound is highly susceptible to oxidation due to its polyunsaturated nature.

    Hydrogenation: This reaction converts this compound into saturated fatty acids by adding hydrogen atoms to the double bonds.

    Esterification: this compound can react with alcohols to form esters, commonly used in the production of biodiesel.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone in the presence of catalysts.

    Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.

    Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst.

Major Products Formed:

Scientific Research Applications

Linoleic acid has numerous applications across various fields:

Mechanism of Action

Linoleic acid is a key component of phospholipids in cell membranes, contributing to membrane fluidity and integrity. It serves as a precursor for the synthesis of bioactive lipid mediators like prostaglandins and leukotrienes, which are involved in inflammation and immune responses. The mechanism involves the incorporation of this compound into cell membranes, where it can be metabolized by enzymes like cyclooxygenase and lipoxygenase to produce signaling molecules .

Comparison with Similar Compounds

Linoleic acid is often compared with other polyunsaturated fatty acids, such as:

    Alpha-linolenic acid: An omega-3 fatty acid with three double bonds, found in flaxseed and chia seeds.

    Gamma-linolenic acid: An omega-6 fatty acid with three double bonds, found in evening primrose oil.

    Oleic acid: A monounsaturated fatty acid with one double bond, found in olive oil.

Uniqueness of this compound: this compound is unique due to its specific role as an essential omega-6 fatty acid, crucial for maintaining cell membrane structure and serving as a precursor for bioactive lipid mediators. Its presence in a wide range of dietary sources and its involvement in various physiological processes highlight its importance .

Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
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InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
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InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H32O2
Record name LINOLEIC ACID
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Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
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DSSTOX Substance ID

DTXSID2025505
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Molecular Weight

280.4 g/mol
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Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
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Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
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Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
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Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
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Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
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Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/
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Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS No.

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
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Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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